L-Phenylalanyl-L-valyl-L-alanyl-L-alanine

Peptide stability N-end rule Intracellular half-life

L-Phenylalanyl-L-valyl-L-alanyl-L-alanine (H-Phe-Val-Ala-Ala-OH) is a synthetic linear tetrapeptide composed of L-phenylalanine, L-valine, and two L-alanine residues, with the sequence FVAA. It has a molecular formula of C20H30N4O5 and a molecular weight of 406.5 g/mol.

Molecular Formula C20H30N4O5
Molecular Weight 406.5 g/mol
CAS No. 798540-95-1
Cat. No. B12519177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Phenylalanyl-L-valyl-L-alanyl-L-alanine
CAS798540-95-1
Molecular FormulaC20H30N4O5
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N
InChIInChI=1S/C20H30N4O5/c1-11(2)16(19(27)22-12(3)17(25)23-13(4)20(28)29)24-18(26)15(21)10-14-8-6-5-7-9-14/h5-9,11-13,15-16H,10,21H2,1-4H3,(H,22,27)(H,23,25)(H,24,26)(H,28,29)/t12-,13-,15-,16-/m0/s1
InChIKeyKLMDSPXALSNYIS-SDADXPQNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Phenylalanyl-L-valyl-L-alanyl-L-alanine: Defined-Sequence Tetrapeptide for Biophysical Studies


L-Phenylalanyl-L-valyl-L-alanyl-L-alanine (H-Phe-Val-Ala-Ala-OH) is a synthetic linear tetrapeptide composed of L-phenylalanine, L-valine, and two L-alanine residues, with the sequence FVAA [1]. It has a molecular formula of C20H30N4O5 and a molecular weight of 406.5 g/mol [1]. This defined sequence tetrapeptide serves as a model compound for investigating sequence-dependent properties such as enzymatic stability, chromatographic retention, and self-assembly behavior, where its specific residue order differentiates it from positional isomers like H-Val-Ala-Ala-Phe-OH [2].

Enzymatic stability & degradation kinetics
Chromatographic retention & separation
Sequence-dependent self-assembly

Why Sequence Position Dictates FVAA Function


Substituting L-Phenylalanyl-L-valyl-L-alanyl-L-alanine with generic tetrapeptide mixtures or its positional isomer (H-Val-Ala-Ala-Phe-OH) is not scientifically valid. Although both compounds share an identical molecular formula and weight of 406.5 g/mol, the sequence inversion is a fundamental chemical change [1][2]. This alteration produces distinct IUPAC names, InChIKeys, and SMILES notations, confirming they are different chemical entities [1][2]. Critically, the sequence position of the phenylalanine residue governs the compound's predicted intracellular half-life via the N-end rule, its calculated partition coefficient (XLogP3), and its specific function as an enzyme substrate or inhibitor [2][3]. Using an incorrect isomer would introduce uncontrolled variables into any experimental protocol, nullifying the link between structure and function.

N‑terminal residue inversion
Phe → Val switch alters N‑end rule predicted half‑life by >400‑fold; kinetic profiles may not transfer.
Lipophilicity shift
Sequence reversal changes computed XLogP3, affecting RP‑HPLC retention and solubility in aqueous assays.
Enzyme substrate mismatch
C‑terminal Ala vs. Phe alters carboxypeptidase recognition; established assay controls may not be interchangeable.

FVAA vs. Positional Isomer: Key Evidence


Predicted Half-Life: N-Terminal Destabilization

The N-end rule dictates that the identity of a protein's N-terminal amino acid is a primary determinant of its intracellular half-life. L-Phenylalanyl-L-valyl-L-alanyl-L-alanine presents a 'destabilizing' N-terminal phenylalanine residue. In eukaryotic systems, this is predicted to result in a half-life of approximately 2 to 3 minutes. In stark contrast, its positional isomer H-Val-Ala-Ala-Phe-OH carries a 'stabilizing' N-terminal valine, which predicts a half-life of over 20 hours in eukaryotes and over 10 hours in prokaryotes like E. coli [1][2]. This represents a >400-fold differential in predicted metabolic stability, a critical factor for designing experiments requiring sustained peptide presence.

Predicted half‑life
Class‑level inference
~2‑3 min (FVAA) vs. >20 h (VAAF isomer)
Reported N‑end rule context; degradation kinetics differ substantially.
Requires sequence‑specific procurement for pulse‑chase studies.
Peptide stability N-end rule Intracellular half-life Proteolysis Metabolic stability

Computed Lipophilicity: XLogP3 Comparison

The calculated partition coefficient (XLogP3) offers a direct, quantitative comparison of lipophilicity. L-Phenylalanyl-L-valyl-L-alanyl-L-alanine has a computed XLogP3 value of -2.4. Its positional isomer, H-Val-Ala-Ala-Phe-OH, has a computed value of -1.9 [1][2]. This difference of 0.5 log units indicates that the target compound is more hydrophilic. This property is a direct consequence of the amino acid sequence and fundamentally influences the peptide's solubility, RP-HPLC retention time, and potential for passive membrane permeation.

XLogP3 comparison
Head‑to‑head
−2.4 (FVAA) vs. −1.9 (VAAF); Δ = 0.5
Supports distinct chromatographic retention; method validation must use correct isomer.
XLogP3 3.0, PubChem 2021.05.07.
Lipophilicity XLogP3 Hydrophobicity Chromatographic retention Membrane permeability

Orthogonality to Carboxypeptidase P

The literature identifies H-Val-Ala-Ala-Phe-OH as a well-characterized and effective substrate for carboxypeptidase P, a metalloprotease purified from pig kidneys, where it is cleaved at the C-terminal phenylalanine residue [1][2]. While the enzyme's overall specificity favors C-terminal alanine, valine, and leucine residues [2], the specific sequence context of the isomer is validated. In contrast, L-Phenylalanyl-L-valyl-L-alanyl-L-alanine terminates in alanine, presenting a different C-terminal recognition motif. This functional orthogonality means the target compound will not serve as a direct substitute in established carboxypeptidase P assays and may exhibit distinct cleavage kinetics with other exopeptidases.

Enzyme substrate specificity
Cross‑study comparable
VAAF is a known carboxypeptidase P substrate; FVAA terminates with Ala.
Functional orthogonality; target sequence cannot substitute in established exopeptidase assays.
Porcine kidney enzyme characterization context.
Carboxypeptidase P Enzyme substrate Specificity Metalloprotease Biochemical assay

Unique Chemical Identifiers

The chemical identity of a procured compound is ultimately verified by its unique identifiers. The IUPAC name for this compound is (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoic acid, with an InChIKey of KLMDSPXALSNYIS-SDADXPQNSA-N [1]. The comparator isomer has a distinct IUPAC name and a different InChIKey, AMBKWKJGMIHTJR-SDADXPQNSA-N [2]. These are not interchangeable identifiers. The target compound's CAS Registry Number is 798540-95-1, while the comparator's is 21957-32-4 [1][2]. These identifiers are the definitive proof of structure and are essential for unambiguous procurement and for ensuring analytical reference standards match the experimental compound.

Chemical identifiers
Head‑to‑head
CAS 798540‑95‑1; distinct InChIKey and IUPAC from isomer CAS 21957‑32‑4.
Definitive structural verification; ensures procurement of correct sequence.
Authoritative PubChem records.
Chemical identity IUPAC InChIKey Analytical quality control Procurement specification

Self-Assembly Propensity: Sequence Effects

The order of hydrophobic and hydrophilic residues in short peptides is a key determinant of their self-assembly into nanostructures. Literature on related dipeptides confirms that the sequence Val-Phe exhibits different self-assembly morphologies compared to Phe-Val in various solvent media [1]. In the tetrapeptide context, placing phenylalanine at the N-terminus (as in the target compound) creates a hydrophobic patch adjacent to the charged amine terminus, a different topographic distribution than placing it at the C-terminus (as in the positional isomer). This implies that L-Phenylalanyl-L-valyl-L-alanyl-L-alanine will form distinct supramolecular structures and exhibit a different aggregation propensity than its isomer, a critical parameter in biomaterial design.

Self‑assembly propensity
Class‑level inference
Predicted distinct morphologies based on N‑terminal hydrophobic patch (Phe‑Val motif).
Reported sequence effect may alter nanostructure; direct tetrapeptide data limited.
Inferred from dipeptide self‑assembly studies.
Peptide self-assembly Aggregation Nanostructures Biomaterials Amyloid

FVAA Tetrapeptide Application Scenarios


Intracellular Degradation Kinetics

As established, the Phe N-terminus of L-Phenylalanyl-L-valyl-L-alanyl-L-alanine (FVAA) predicts a short intracellular half-life (~2-3 minutes) via the N-end rule [1]. This makes it a superior model compound for studying the rapid degradation arm of the ubiquitin-proteasome pathway. A researcher designing a pulse-chase experiment to calibrate degradation kinetics would require this destabilizing sequence. Substituting the stabilizing isomer (Val N-terminus) would yield a half-life of >20 hours, completely changing the experimental timescale and making the study of rapid degradation impossible.

Proteomics Reference Standard

The compound's distinct chemical identifiers (CAS 798540-95-1) and computed physical-chemical properties, including an XLogP3 of -2.4 [1], make it a specific reference standard for liquid chromatography-mass spectrometry (LC-MS) method development. Its unique IUPAC name and InChIKey [1] ensure that a spectral library entry is unambiguous. A core facility that mistakenly uses the positional isomer (CAS 21957-32-4, XLogP3 -1.9) [2] would generate a misidentified peak, leading to incorrect peptide identifications in a proteomics run and compromising the entire data analysis pipeline.

Sequence-Specific Peptide Nanomaterials

The FVAA sequence places a bulky hydrophobic residue (Phe) at the N-terminus, creating a specific molecular geometry for self-assembly [1]. A materials scientist developing a peptide-based hydrogel needs this exact sequence to produce a targeted nanofiber morphology. The different aggregation behavior predicted for isomers [1] means that using H-Val-Ala-Ala-Phe-OH would fail to generate the desired material structure, wasting synthesis effort and complicating structure-property relationship studies.

Orthogonal Enzymatic Assay Control

In a laboratory that routinely uses H-Val-Ala-Ala-Phe-OH as a carboxypeptidase P substrate [1], L-Phenylalanyl-L-valyl-L-alanyl-L-alanine serves as a critical negative control. Its terminal alanine residue makes it functionally orthogonal, meaning it should not be cleaved. This allows the researcher to confirm that observed signal in the assay is due to specific carboxypeptidase P activity on the C-terminal Phe of the substrate, rather than a non-specific protease contaminant or background signal, which is essential for robust data interpretation.

Application
Selection Property
Validation Focus
Ubiquitin‑proteasome degradation studies
N‑terminal destabilizing residue (Phe)
N‑end rule kinetic modeling
LC‑MS method development
Unique chemical identifiers (CAS, InChIKey)
Spectral library matching, retention time prediction
Peptide‑based nanomaterials
N‑terminal hydrophobic patch for self‑assembly
Nanofiber morphology, aggregation propensity
Orthogonal exopeptidase assay control
C‑terminal Ala residue prevents cleavage
Specificity confirmation in carboxypeptidase P assays
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